Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate
Overview
Description
Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate is a chemical compound with the molecular formula C16H33N3O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its azide functional group, which makes it a valuable intermediate in organic synthesis .
Preparation Methods
The synthesis of Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with 2-azidopropane-1,3-diol. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency .
Chemical Reactions Analysis
Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form triazoles. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in bioconjugation techniques, where it helps in attaching biomolecules to various substrates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate involves the reactivity of its azide group. The azide group can undergo click chemistry reactions, forming stable triazole rings. These reactions are highly specific and efficient, making the compound valuable in various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate can be compared with other similar compounds such as:
Di-tert-butyl ethane-1,2-diyldicarbamate: Similar in structure but lacks the azide group.
Di-tert-butyl butane-1,4-diyldicarbamate: Has a longer carbon chain but similar functional groups.
Di-tert-butyl (2-hydroxypropane-1,3-diyl)dicarbamate: Contains a hydroxyl group instead of an azide group. The uniqueness of this compound lies in its azide functionality, which imparts distinct reactivity and applications.
Properties
Molecular Formula |
C13H25N5O4 |
---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
tert-butyl N-[2-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate |
InChI |
InChI=1S/C13H25N5O4/c1-12(2,3)21-10(19)15-7-9(17-18-14)8-16-11(20)22-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20) |
InChI Key |
UTOWUEGEHFDWSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CNC(=O)OC(C)(C)C)N=[N+]=[N-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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